Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrazine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxadiazole Formation: The 1,2,4-oxadiazole ring is often formed via the reaction of hydrazides with nitriles under dehydrating conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and oxadiazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-triazol-5-yl)cyclohexyl]carbamate
- Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-thiadiazol-5-yl)cyclohexyl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This uniqueness can be exploited in the design of new drugs or materials with specific properties.
Properties
IUPAC Name |
tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCANLQJJYBBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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